Synthesis and characterization of 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile
Synthesis and characterization of 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile
This guide provides a comprehensive overview of the synthesis and characterization of 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile, a heterocyclic scaffold of significant interest to researchers and drug development professionals. The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities, including kinase inhibitors for anticancer therapies.[1][2] The inclusion of a 2-carbonitrile group offers a versatile chemical handle for further molecular elaboration, making this a valuable building block in the synthesis of complex drug candidates.
This document is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for the proposed experimental choices, ensuring both technical accuracy and practical applicability.
Part 1: A Proposed Synthetic Pathway
Causality of the Synthetic Design
The chosen pathway begins with a commercially available pyridine derivative and proceeds through a reductive cyclization, a reliable method for forming the fused pyrrole ring. The introduction of the nitrile group is strategically placed at the end of the synthesis. This approach avoids potential complications where the strongly electron-withdrawing nitrile group might interfere with the initial ring-forming reactions. The final cyanation step is proposed via a palladium-catalyzed reaction, a modern and highly efficient method for forming C-CN bonds.[5]
Caption: Proposed multi-step synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of (E)-N,N-Dimethyl-2-(4-nitro-3-pyridyl)vinylamine
-
Rationale: This initial step follows the Batcho-Leimgruber methodology, where the methyl group of the nitrotoluene analog is converted into an enamine. This functional group is critical for the subsequent cyclization to form the pyrrole ring.[3]
-
Procedure:
-
To a solution of 3-methyl-4-nitropyridine (1.0 eq) in dry N,N-dimethylformamide (DMF, 5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the mixture at 110 °C for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude enamine intermediate is often of sufficient purity to be carried forward without further purification.
-
Step 2: Synthesis of 1H-Pyrrolo[3,2-c]pyridine via Reductive Cyclization
-
Rationale: The nitro group is reduced to an amine, which spontaneously attacks the enamine to cyclize and form the pyrrole ring system. Iron in acetic acid is a classic and effective method for this transformation.[6] Alternatively, catalytic hydrogenation offers a cleaner, albeit higher-pressure, method.
-
Procedure:
-
Dissolve the crude enamine from Step 1 in a mixture of acetic acid and ethanol (1:1, 10 mL/mmol).
-
Add iron powder (5.0 eq) portion-wise, as the reaction can be exothermic.
-
Heat the mixture to 80 °C for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction, dilute with water, and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield 1H-pyrrolo[3,2-c]pyridine.
-
Step 3: Synthesis of 2-Iodo-1H-pyrrolo[3,2-c]pyridine
-
Rationale: To introduce the nitrile at the 2-position, a common strategy is to first install a halogen which can then be displaced in a metal-catalyzed cyanation reaction. The pyrrole ring is electron-rich and susceptible to electrophilic halogenation, with the 2-position being highly favored. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent.
-
Procedure:
-
Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in dry acetonitrile (10 mL/mmol) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 2-iodo intermediate.
-
Step 4: Synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile
-
Rationale: This final step utilizes a palladium-catalyzed cross-coupling reaction to replace the iodo group with a cyanide group. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and high reactivity in the presence of a suitable palladium catalyst like Pd(PPh₃)₄.[7]
-
Procedure:
-
In a Schlenk flask, combine 2-iodo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.8 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add dry, degassed DMF (8 mL/mmol).
-
Heat the reaction mixture to 120 °C for 6-8 hours.
-
Monitor progress by TLC. Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (using a hexane/ethyl acetate gradient) to afford the final product, 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile.
-
Part 2: Comprehensive Characterization
Confirming the identity and purity of the synthesized 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile is paramount. A combination of spectroscopic methods provides a complete structural picture. The data presented below are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles.[2][6][7]
Caption: Workflow for the spectroscopic characterization of the final product.
Predicted Spectroscopic Data
The following table summarizes the expected key data points for the successful characterization of the target molecule.
| Technique | Parameter | Predicted Value / Observation | Assignment / Rationale |
| ¹H NMR | Chemical Shift (δ) | ~12.5 ppm (br s, 1H) | N1-H (pyrrole N-H) |
| (500 MHz, DMSO-d₆) | ~8.8 ppm (s, 1H) | H7 | |
| ~8.2 ppm (d, 1H) | H5 | ||
| ~7.6 ppm (s, 1H) | H3 | ||
| ~7.4 ppm (d, 1H) | H6 | ||
| ¹³C NMR | Chemical Shift (δ) | ~145 ppm | C7a |
| (125 MHz, DMSO-d₆) | ~142 ppm | C7 | |
| ~135 ppm | C3a | ||
| ~125 ppm | C5 | ||
| ~120 ppm | C6 | ||
| ~116 ppm | C≡N (Nitrile Carbon) | ||
| ~115 ppm | C3 | ||
| ~105 ppm | C2 | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3100-3300 cm⁻¹ (broad) | N-H stretch (pyrrole) |
| (ATR) | 2220-2240 cm⁻¹ (sharp, strong) | C≡N stretch (nitrile) | |
| 1550-1620 cm⁻¹ | C=C and C=N stretches (aromatic) | ||
| HRMS | Mass-to-charge (m/z) | [M+H]⁺ ≈ 144.0556 | Calculated for C₈H₆N₃⁺ |
| (ESI+) |
Standard Operating Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the polar heterocyclic compound and to allow for the observation of the exchangeable N-H proton.[8]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 or 500 MHz spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The expected signals should align with the predicted data in the table above.
-
2. Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups, most notably the nitrile (C≡N).[9]
-
Protocol:
-
Place a small, solid sample of the purified product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
The key diagnostic peak will be a sharp, strong absorbance between 2220-2240 cm⁻¹, confirming the presence of the nitrile group.
-
3. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the molecular formula by determining the exact mass of the molecule.
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the spectrum over a relevant m/z range (e.g., 50-500).
-
The observed mass for the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass for C₈H₆N₃⁺ to within 5 ppm, providing unambiguous confirmation of the elemental composition.[2][6]
-
References
- Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications (RSC Publishing).
- Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
- Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. ResearchGate.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
- An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
- Design Strategy & Synthetic Route of Novel 1H‑Pyrrolo[2,3‑c]pyridin... ResearchGate.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
- An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. Benchchem.
- 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. Sigma-Aldrich.
- Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science. Benchchem.
- Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
- Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate.
- 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile | 1260385-57-6. Sigma-Aldrich.
- 1H‐pyrrolo[3,2‐c]quinoline derivatives. ResearchGate.
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diglib.tugraz.at [diglib.tugraz.at]
- 4. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. ias.ac.in [ias.ac.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors | MDPI [mdpi.com]
